molecular formula C18H14O5 B4229964 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No. B4229964
M. Wt: 310.3 g/mol
InChI Key: SJWJKJXUZNXTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2H-chromen-7-yl 2-ethoxybenzoate, also known as coumarin-7-yl ethoxyphenylacetate, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in different fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate varies depending on its application. In medicine, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This results in increased levels of acetylcholine, which can improve cognitive function and memory.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate acts as an insecticide and acaricide by disrupting the nervous system of insects and mites. It also has antifungal properties by inhibiting the growth of fungi.
Biochemical and Physiological Effects:
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have several biochemical and physiological effects. In medicine, it has been shown to improve cognitive function and memory. It also has anti-inflammatory and antioxidant activities, which can help reduce oxidative stress and inflammation in the body.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate can cause the death of insects and mites by disrupting their nervous system. It also has antifungal properties by inhibiting the growth of fungi.

Advantages and Limitations for Lab Experiments

2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in different fields. It also has a wide range of activities, making it a potential candidate for the development of new drugs and pesticides.
However, there are also some limitations for lab experiments using 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate. It can be toxic to some organisms, making it difficult to use in certain experiments. It also has limited solubility in water, which can make it difficult to administer in certain applications.

Future Directions

There are several future directions for the study of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate. In medicine, it could be studied further as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It could also be studied as a potential treatment for cancer due to its antitumor activity.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate could be studied further as a potential pesticide and antifungal agent. It could also be studied as a potential plant growth regulator due to its ability to affect plant hormone levels.
In industry, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate could be studied further as a potential fluorescent probe for the detection of metal ions. It could also be used as a precursor for the synthesis of other coumarin derivatives with potential applications in different fields.
Conclusion:
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in different fields such as medicine, agriculture, and industry. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs. It also has insecticidal and acaricidal activities, making it a potential candidate for the development of new pesticides. Further studies are needed to fully understand the potential applications of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate in different fields.

Scientific Research Applications

2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been extensively studied for its potential applications in different fields. In medicine, it has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been studied as a potential pesticide due to its insecticidal and acaricidal activities. It has also been shown to have antifungal properties, making it a potential candidate for the development of antifungal agents.
In industry, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been studied as a potential fluorescent probe for the detection of metal ions such as copper and mercury. It has also been used as a precursor for the synthesis of other coumarin derivatives with potential applications in different fields.

properties

IUPAC Name

(2-oxochromen-7-yl) 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-2-21-15-6-4-3-5-14(15)18(20)22-13-9-7-12-8-10-17(19)23-16(12)11-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWJKJXUZNXTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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